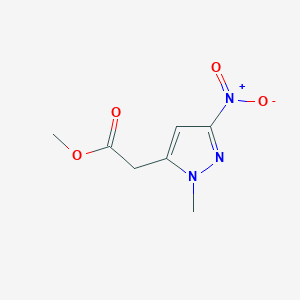

Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate

Description

Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate is a pyrazole derivative characterized by a nitro group at the 3-position, a methyl group at the 1-position, and a methyl ester moiety attached via an acetic acid linker. This compound belongs to a class of heterocyclic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, influencing its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

methyl 2-(2-methyl-5-nitropyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-9-5(4-7(11)14-2)3-6(8-9)10(12)13/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARABYXVZPIZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Formation

The pyrazole backbone is synthesized via cyclocondensation of β-ketoesters with methyl hydrazine. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methyl hydrazine react in aqueous medium under acidic catalysis (e.g., H₂SO₄ or CF₃COOH) at 50–140°C. This step achieves 86–96% selectivity for the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer, with crystal morphology (platelets vs. needles) impacting filtration efficiency. For non-fluorinated analogs, methyl acetoacetate replaces ETFAA, though nitro group introduction requires subsequent steps.

Solvent and Catalyst Optimization

-

Solvent Systems : Aqueous ethanol (1:1 v/v) minimizes byproducts, while solvent-free conditions using Ce(SO₄)₂·4H₂O at 125°C reduce reaction times to 5–12 minutes.

-

Catalysts : Sulfuric acid (0.001–0.25 eq) enhances regioselectivity, whereas Lawesson’s reagent facilitates cyclization in tetrahydrofuran (THF) with triethylamine.

Nitration of Pyrazole Intermediates

Regioselective Nitration

Post-cyclization, nitration at the pyrazole’s 3-position is achieved using HNO₃/H₂SO₄ mixtures. Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic substitution to the meta position, yielding 3-nitro derivatives with >90% purity. For methyl (1-methyl-1H-pyrazol-5-yl)acetate, nitration at 0–10°C prevents over-nitration, with reaction monitoring via TLC.

Alternative Nitrating Agents

-

Acetyl Nitrate : Generated in situ from acetic anhydride and HNO₃, this agent reduces side reactions in non-polar solvents (e.g., dichloromethane).

-

Solid-Supported Catalysts : Silica-bonded sulfonic acid (SBSSA) enables nitration under mild conditions (60°C, 2 h), though yields are lower (70–75%).

Esterification and Functionalization

Direct Esterification of Pyrazole-5-Carboxylic Acid

The carboxyl group at C5 is esterified using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. Methylation via methyl iodide in DMF/K₂CO₃ achieves 85–92% yields, though competing N-alkylation requires careful stoichiometry.

Alkylation of Pyrazole-5-Ol

5-Hydroxypyrazole intermediates are alkylated with methyl chloroacetate in refluxing acetone. Potassium carbonate (2.5 eq) promotes O- over N-alkylation, yielding the target ester in 78–84% purity after recrystallization.

One-Pot Multicomponent Synthesis

Ce(SO₄)₂·4H₂O-Catalyzed Protocol

Aryl aldehydes, methyl hydrazine, and methyl acetoacetate react under solvent-free conditions at 125°C. Ce(SO₄)₂·4H₂O (5 mol%) enables tandem Knoevenagel-Michael addition, forming the pyrazole core and introducing the nitro group in 81–98% yield. This method eliminates chromatographic purification, favoring recrystallization from ethanol.

Cellulose Sulfuric Acid (CSA) Mediated Route

CSA (0.2 g) in H₂O-EtOH (1:1) facilitates 4,4′-(arylmethylene)bis(pyrazol-5-ol) formation at reflux. While adapted for bis-pyrazoles, modifying stoichiometry (1:1 aldehyde:hydrazine) isolates mono-substituted products.

Industrial-Scale Production and Purification

Crystallization and Filtration

Post-reaction mixtures are distilled to remove ethanol/water, followed by cooling to 10°C. Platelet-shaped crystals (vs. needles) improve filtration rates by 40%, with washing using cold ethanol (<5°C) reducing residual acids.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic acid, methanol, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions include amino-substituted pyrazoles, carboxylic acids, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents on the pyrazole ring and the functional groups attached to the acetic acid moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Derivatives

Physical Properties

Table 2: Predicted Physical Properties

Notes:

- The nitro group in the target ester and its acid analog increases polarity, likely elevating boiling points compared to amino or cyclopropyl derivatives.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly:

Biological Activity

Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Molecular Formula: C7H8N4O3

- Molecular Weight: 184.16 g/mol

- IUPAC Name: Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate

- CAS Number: 146680693

Synthesis

The synthesis of methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate typically involves the nitration of a pyrazole derivative followed by esterification. Key steps include:

- Nitration: The precursor pyrazole is treated with a nitrating agent, such as nitric acid, to introduce the nitro group.

- Esterification: The resultant nitro-pyrazole is then reacted with acetic acid or its derivatives to form the ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

The proposed mechanism involves the inhibition of microtubule assembly, leading to disrupted mitotic processes in cancer cells. This action is similar to other known microtubule-destabilizing agents, which contribute to their anticancer efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate has shown promising anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in cell-based assays, suggesting its potential as an anti-inflammatory agent .

Data Summary and Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 10 - 20 | Apoptosis induction via caspase activation |

| Study B | HepG2 | 15 - 25 | Microtubule destabilization |

| Study C | RAW264.7 (macrophages) | <50 | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.